molecular formula C9H18O3S2 B611361 THP-SS-alcohol CAS No. 877864-04-5

THP-SS-alcohol

Cat. No.: B611361
CAS No.: 877864-04-5
M. Wt: 238.36
InChI Key: HUXQKDXLBYDKAK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

THP-SS-alcohol is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .

Mode of Action

The mode of action of this compound involves its role as a cleavable linker in ADCs . In an ADC, the antibody component binds to a specific antigen on the surface of cancer cells. The drug (cytotoxin) is then released into the cell where it can exert its cytotoxic effects . The linker, in this case, this compound, is what connects the antibody to the cytotoxin .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the cytotoxin that it is linked to in the ADC. The cytotoxin, once released inside the cancer cell, can interfere with various cellular processes leading to cell death .

Result of Action

The result of the action of an ADC containing this compound would be the targeted killing of cancer cells. The ADC allows for the selective delivery of the cytotoxic drug to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action environment of this compound within an ADC is primarily within the tumor microenvironment. The stability, efficacy, and action of the ADC can be influenced by various factors in this environment, including the presence of the target antigen on cancer cells, the pH of the environment, and the presence of reducing agents that can cleave the linker .

Biochemical Analysis

Biochemical Properties

THP-SS-alcohol plays a crucial role in biochemical reactions as a cleavable linker. It interacts with various enzymes, proteins, and other biomolecules to facilitate the targeted delivery of cytotoxic agents. The disulfide bond in this compound is cleaved in the reductive environment of the target cells, releasing the cytotoxic drug . This interaction ensures that the drug is only activated within the cancer cells, reducing systemic toxicity.

Cellular Effects

This compound influences various types of cells and cellular processes. In cancer cells, it enhances the delivery of cytotoxic drugs, leading to cell death. The compound affects cell signaling pathways, gene expression, and cellular metabolism by releasing the drug in a controlled manner . This targeted approach helps in minimizing the adverse effects on healthy cells and tissues.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The disulfide bond in this compound is cleaved by intracellular reducing agents, such as glutathione, within the target cells . This cleavage releases the cytotoxic drug, which then inhibits or activates specific enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial for its effectiveness. Studies have shown that this compound remains stable under physiological conditions but degrades in the reductive environment of cancer cells . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic action.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively delivers the cytotoxic drug to cancer cells, leading to tumor regression . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by releasing the cytotoxic drug within the target cells . This targeted release ensures that the drug exerts its effects specifically on cancer cells, minimizing systemic toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . This targeted distribution ensures that the cytotoxic drug is delivered specifically to cancer cells.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the target cells through targeting signals and post-translational modifications . This precise localization ensures that the cytotoxic drug is released in the desired cellular environment, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THP-SS-alcohol typically involves the protection of hydroxyl groups using tetrahydropyran (THP) and the introduction of a disulfide bond. The general procedure includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

THP-SS-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    p-Toluenesulfonic acid, methanol

Major Products Formed

    Reduction: Cleavage of the disulfide bond yields two thiol groups.

    Deprotection: Removal of the THP group regenerates the free alcohol.

Comparison with Similar Compounds

THP-SS-alcohol can be compared with other protecting groups and disulfide-containing compounds:

List of Similar Compounds

  • Tetrahydropyranyl ethers
  • Silyl ethers
  • Disulfide-containing linkers

This compound stands out due to its dual functionality as both a protecting group and a cleavable linker, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3S2/c10-4-7-13-14-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXQKDXLBYDKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCSSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.